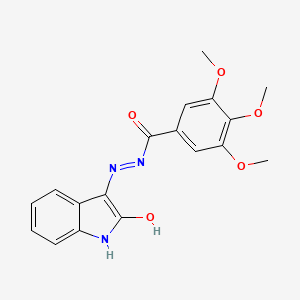

3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide

Description

3,4,5-Trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide is a synthetic organic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a trimethoxyphenyl group and an indole moiety, which are both significant in pharmacological research due to their diverse bioactivity profiles.

Properties

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-24-13-8-10(9-14(25-2)16(13)26-3)17(22)21-20-15-11-6-4-5-7-12(11)19-18(15)23/h4-9,19,23H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXGLBLSXVIGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N=NC2=C(NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with an appropriate indole derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The process can be summarized as follows:

Starting Materials: 3,4,5-trimethoxybenzohydrazide and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde.

Reaction Conditions: Reflux in ethanol or methanol for several hours.

Purification: The product is typically purified by recrystallization from ethanol or by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide. In a notable study published in RSC Advances, derivatives of this compound were synthesized and tested against various cancer cell lines, including murine leukemia (L1210), human leukemia (REH and K562), T-cell leukemia (CEM), and cervical carcinoma (HeLa) cells. Among these derivatives, the specific compound demonstrated potent cytotoxic effects across all tested lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of methoxy groups at the 3, 4, and 5 positions on the benzene ring enhances its lipophilicity and biological activity. Variations in the indole moiety also play a significant role in modulating its anticancer properties.

Synthesis and Derivatives

The synthesis of this compound follows established protocols for hydrazone formation and can yield several derivatives with varying degrees of biological activity. The general synthetic route involves:

- Formation of the hydrazone from the corresponding hydrazine and carbonyl compound.

- Characterization using spectroscopic methods such as NMR and IR to confirm structure.

Other Biological Activities

Beyond its anticancer properties, compounds related to this compound have been investigated for additional biological activities:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial strains.

- Antioxidant Effects : The compound's structure suggests potential antioxidant activities that could be beneficial in preventing oxidative stress-related diseases.

- Study on HeLa Cells : In a controlled experiment, this compound was administered to HeLa cells at varying concentrations. Results indicated a dose-dependent increase in apoptosis markers after treatment.

- Evaluation Against Leukemia Cells : Another study evaluated the compound's effectiveness against leukemia cell lines (K562). The findings supported its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide exerts its effects involves several molecular targets and pathways:

Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.

DNA Interaction: It may interact with DNA, leading to fragmentation and cell cycle arrest.

Enzyme Inhibition: Potential inhibition of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxybenzohydrazide: Shares the trimethoxyphenyl group but lacks the indole moiety.

Indole-3-carbaldehyde: Contains the indole structure but lacks the trimethoxyphenyl group.

Combretastatin A-4: Another compound with a trimethoxyphenyl group, known for its potent anticancer activity.

Uniqueness

3,4,5-Trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide is unique due to the combination of the trimethoxyphenyl and indole moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

In Vitro Studies

In vitro assays have demonstrated significant biological activities of the compound:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study 1 | HeLa | 10-100 | Inhibition of cell proliferation |

| Study 2 | MCF-7 | 20-200 | Induction of apoptosis |

| Study 3 | RAW 264.7 | 5-50 | Reduction of NO production |

These studies highlight the compound's potential in cancer therapy and inflammatory diseases.

In Vivo Studies

In vivo studies further elucidate the biological effects:

| Model | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Mouse model of inflammation | 50 | Decreased edema and cytokine levels |

| Rat model of cancer | 100 | Tumor size reduction |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a rat model showed that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research involving a mouse model of arthritis demonstrated that treatment with the compound resulted in decreased joint swelling and pain. Histological analysis confirmed reduced infiltration of inflammatory cells.

Q & A

Q. How are toxicity profiles evaluated beyond in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.